

Technical Guide: Physical Properties of 3,5-Difluoro-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: 3,5-Difluoro-2-nitrobenzoic acid

Cat. No.: B1304131

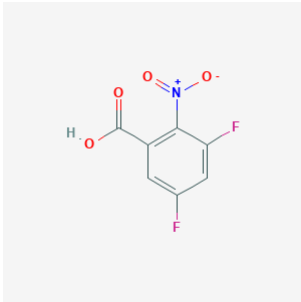
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **3,5-Difluoro-2-nitrobenzoic acid**. The information is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

3,5-Difluoro-2-nitrobenzoic acid is a fluorinated nitroaromatic carboxylic acid. Its physical characteristics are crucial for handling, reaction setup, and formulation. While specific experimental data for some properties of this particular isomer are not readily available in the public domain, the following table summarizes its key physical and chemical identifiers. For comparative purposes, data for the closely related isomer, 4,5-Difluoro-2-nitrobenzoic acid, is also provided where available, as it can offer an approximation of the expected properties.

Property	Value	Source
Chemical Structure		
Molecular Formula	C ₇ H ₃ F ₂ NO ₄	[1]
Molecular Weight	203.10 g/mol	[2]
CAS Number	331765-71-0	[3]
Appearance	Solid (predicted based on related compounds)	
Melting Point	Data not available. For the related isomer, 4,5-Difluoro-2-nitrobenzoic acid, the melting point is 165-167 °C.	[2]
Boiling Point	Data not available. For the related isomer, 4,5-Difluoro-2-nitrobenzoic acid, the predicted boiling point is 349.7 ± 42.0 °C.	[2]
Solubility	Specific quantitative data not available. As a nitrobenzoic acid derivative, it is expected to have some solubility in polar organic solvents like alcohols and limited solubility in water.	

Experimental Protocols

The following are standard experimental methodologies for determining the key physical properties of solid organic compounds like **3,5-Difluoro-2-nitrobenzoic acid**.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a calibrated melting point apparatus with a heated metal block.
- **Heating:** The apparatus is heated gradually, with the rate of heating slowed to approximately 2°C per minute as the expected melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (for solids that decompose at their boiling point, this is often determined under reduced pressure)

For solid compounds that are stable at higher temperatures, the boiling point can be determined, although it is less commonly a primary identifier than the melting point.

Methodology: Thiele Tube Method

- **Sample Preparation:** A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

- **Apparatus Setup:** The test tube assembly is attached to a thermometer and heated in a Thiele tube.
- **Heating and Observation:** The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. The heating is then stopped.
- **Measurement:** The temperature is recorded at the moment the bubbling stops and the liquid is drawn back into the capillary tube. This temperature corresponds to the boiling point of the substance at the given atmospheric pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, reaction chemistry, and formulation.

Methodology: Shake-Flask Method (for quantitative analysis)

- **Preparation of Saturated Solution:** An excess amount of the solid is added to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed in the presence of undissolved solute.
- **Equilibration:** The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to allow the system to reach equilibrium.
- **Sample Analysis:** Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn, filtered to remove any solid particles, and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
- **Calculation:** The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualized Workflow: Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using a melting point apparatus.



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Caption: Workflow for determining the melting point of an organic solid.

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